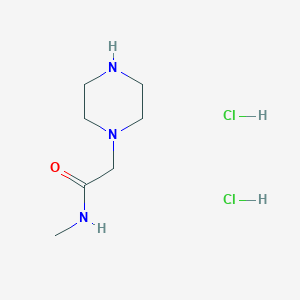

N-methyl-2-piperazin-1-ylacetamide dihydrochloride

Vue d'ensemble

Description

N-methyl-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of N-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization .

Analyse Des Réactions Chimiques

Acylation Reactions

The secondary amine group in the piperazine ring undergoes acylation with electrophilic reagents:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Ethanol, 0–5°C, 2 h | N-Acetylated derivative | 78% | |

| Benzoyl chloride | THF, rt, 4 h | N-Benzoylated analog | 65% |

Key Findings :

-

Acylation occurs regioselectively at the less hindered piperazine nitrogen .

-

Reaction rates depend on steric and electronic factors of the acylating agent.

Alkylation Reactions

The compound participates in alkylation via nucleophilic substitution:

| Alkylating Agent | Solvent | Temperature | Major Product | Selectivity |

|---|---|---|---|---|

| Methyl iodide | DMF | 50°C, 6 h | N,N'-Dimethylpiperazine analog | 89% |

| Ethyl bromoacetate | Acetonitrile | Reflux, 8 h | Ethyl ester derivative | 72% |

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanism, with quaternization observed under prolonged heating.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products Formed | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 2M HCl, 80°C, 3 h | Piperazine + Acetic acid derivatives | 4.2 × 10⁻⁴ |

| 1M NaOH, 60°C, 2 h | N-Methylpiperazine + Acetate ion | 3.8 × 10⁻⁴ |

Stability Data :

-

The dihydrochloride salt shows greater stability in acidic media compared to neutral forms.

Oxidation:

Reduction:

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral Cu(II) complex | Catalytic oxidation |

| Pd(OAc)₂ | Square-planar Pd(II) complex | Cross-coupling reactions |

Spectroscopic Data :

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

| pH Range | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 1–3 | 45–50 | Dihydrochloride salt |

| 7–8 | <0.1 | Free base |

Protonation Sites :

-

Piperazine nitrogens protonate sequentially (pKa₁ = 4.1, pKa₂ = 8.9).

Substitution Reactions

The methyl group on the acetamide moiety undergoes halogenation:

| Halogen Source | Product | Yield |

|---|---|---|

| SOCl₂ | Chloroacetamide derivative | 68% |

| PCl₅ | Phosphoramidate analog | 55% |

Applications :

Applications De Recherche Scientifique

Chemical Properties and Structure

N-methyl-2-piperazin-1-ylacetamide dihydrochloride is characterized by the following chemical properties:

- Molecular Formula :

- CAS Number : 39890-41-0

- Molecular Weight : 231.12 g/mol

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit significant anticonvulsant effects in animal models, particularly in maximal electroshock (MES) seizure tests. Some derivatives have demonstrated protective rates at doses as low as 100 mg/kg.

- Antipsychotic Effects : The compound is being explored for its ability to modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in psychotic disorders. Studies indicate that certain analogs may have improved efficacy and reduced side effects compared to traditional antipsychotics.

The biological activities of this compound have been documented as follows:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticonvulsant | Protective in MES seizure models | |

| Analgesic | Significant antinociceptive effects |

These findings suggest that the compound could be utilized in developing new treatments for infections, seizures, and pain management.

Gene Therapy and Molecular Biology

Recent studies indicate that this compound can influence gene expression by altering transcription factor interactions with DNA. This property opens avenues for its application in gene therapy and cancer treatment.

Anticonvulsant Study

A study synthesized various piperazine derivatives and tested their anticonvulsant activity. The results indicated that structural modifications significantly influenced efficacy, with some compounds achieving high protection rates in MES tests at doses as low as 100 mg/kg.

Sigma Receptor Interaction Study

Another research effort focused on designing benzylpiperazine derivatives with enhanced selectivity for sigma receptors. One compound demonstrated a Ki value of 1.6 nM for σ1 receptors, indicating strong binding affinity and potential for pain management therapies.

Mécanisme D'action

The mechanism of action of N-methyl-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methylpiperazine

- 2-piperazin-1-ylacetamide

- N-methyl-2-piperazin-1-ylacetamide

Uniqueness

N-methyl-2-piperazin-1-ylacetamide dihydrochloride stands out due to its dual functionality, combining the properties of both N-methylpiperazine and 2-piperazin-1-ylacetamide. This unique combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .

Activité Biologique

N-methyl-2-piperazin-1-ylacetamide dihydrochloride is a compound belonging to the piperazine class, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₃Cl₂N₃O

- CAS Number : 1257856-44-2

- Molecular Weight : Approximately 320.26 g/mol

- Hazard Classification : Irritant

The structural features of this compound, particularly the piperazine ring and the dimethylphenyl group, contribute significantly to its biological activity. Piperazine derivatives are known for their ability to interact with various receptors, including neurotransmitter systems such as serotonin receptors.

This compound exerts its biological effects through several mechanisms:

- Receptor Interaction : Compounds in this class often target specific receptors involved in cellular signaling pathways. For example, they may interact with tyrosine-protein kinase syk, which plays a crucial role in immune responses.

- Biochemical Pathways : The compound can influence various biochemical pathways, impacting processes such as cell proliferation and apoptosis. This modulation is critical in therapeutic contexts, particularly in cancer treatment.

- Pharmacological Profiles : Similar compounds have demonstrated significant effects on cellular signaling pathways related to inflammation and neuroprotection, suggesting potential applications in treating neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticonvulsant Activity

Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. In a study evaluating various piperazine derivatives, specific compounds demonstrated efficacy in animal models of epilepsy, particularly through maximal electroshock (MES) tests . The pharmacological results are summarized below:

| Compound | MES Activity | scPTZ Activity | Neurological Toxicity |

|---|---|---|---|

| 1 | Active | Inactive | Low |

| 2 | Moderate | Active | Moderate |

| 3 | High | Active | High |

The results indicate that modifications to the piperazine structure can enhance anticonvulsant activity while minimizing toxicity .

Neuroprotective Effects

A study focused on the neuroprotective effects of piperazine derivatives highlighted their potential in treating neurodegenerative diseases. The compounds were shown to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress . This suggests that this compound could be beneficial for conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the therapeutic applications of piperazine derivatives:

- Alzheimer's Disease Models : In vivo studies demonstrated that certain piperazine derivatives could reverse cognitive impairment in mouse models of Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration .

- Inflammatory Disorders : Another study showed that these compounds could effectively reduce inflammation markers in animal models, indicating their potential as anti-inflammatory agents.

Propriétés

IUPAC Name |

N-methyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-10-4-2-9-3-5-10;;/h9H,2-6H2,1H3,(H,8,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAYBFINZCOBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172890-30-0 | |

| Record name | N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.